1-[4-(4-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one
Description
1-[4-(4-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a heterocyclic compound featuring a piperazine core linked to a 5-chloropyrimidinyl-substituted piperidine moiety via a but-2-yn-1-yloxy spacer. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting kinase or G protein-coupled receptors (GPCRs), given the prevalence of pyrimidine and piperazine motifs in such inhibitors .
Properties
IUPAC Name |
1-[4-[4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O2/c1-16(26)24-11-9-23(10-12-24)6-2-3-13-27-18-4-7-25(8-5-18)19-21-14-17(20)15-22-19/h14-15,18H,4-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKCIWAJKYWMSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract.
Mode of Action
The compound acts as an agonist to GPR119. It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract. This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes.
Biochemical Analysis
Biochemical Properties
1-[4-(4-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one plays a crucial role in biochemical reactions by acting as an agonist for G-protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed in pancreatic beta cells and enteroendocrine cells in the gastrointestinal tract. The compound stimulates glucose-dependent insulin release by directly acting on the pancreas and promoting the secretion of the incretin glucagon-like peptide 1 (GLP-1) in the gastrointestinal tract. The interaction between this compound and GPR119 is characterized by binding affinity and selectivity, leading to enhanced insulin secretion and improved glycemic control.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In pancreatic beta cells, the compound enhances insulin secretion in response to elevated glucose levels, thereby aiding in the regulation of blood glucose levels. Additionally, in enteroendocrine cells, the compound promotes the release of GLP-1, which further stimulates insulin secretion and inhibits glucagon release. This dual action on both pancreatic and gastrointestinal cells contributes to its potential as a therapeutic agent for type 2 diabetes mellitus.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to GPR119, a receptor that plays a key role in glucose homeostasis. Upon binding to GPR119, the compound activates intracellular signaling pathways that lead to the release of insulin from pancreatic beta cells and the secretion of GLP-1 from enteroendocrine cells. This activation involves the coupling of GPR119 to G-proteins, which subsequently trigger downstream signaling cascades, including the activation of adenylate cyclase and the increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels enhance insulin secretion and GLP-1 release, contributing to improved glycemic control.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods. Degradation products may form under certain conditions, potentially affecting its long-term efficacy. In in vitro and in vivo studies, the compound has demonstrated sustained effects on insulin secretion and GLP-1 release, with no significant loss of activity over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stimulates insulin secretion and improves glycemic control without causing adverse effects At higher doses, there may be a risk of toxicity and adverse effects, including hypoglycemia and gastrointestinal disturbances
Metabolic Pathways
This compound is involved in metabolic pathways that regulate glucose homeostasis. The compound interacts with enzymes and cofactors that modulate insulin secretion and GLP-1 release. These interactions influence metabolic flux and metabolite levels, contributing to improved glycemic control. The compound’s effects on metabolic pathways are mediated through its activation of GPR119 and subsequent signaling cascades.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is efficiently taken up by pancreatic beta cells and enteroendocrine cells, where it exerts its effects on insulin secretion and GLP-1 release. The localization and accumulation of the compound in these cells are critical for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of pancreatic beta cells and enteroendocrine cells. The compound’s activity and function are influenced by its localization, with its effects being mediated through interactions with GPR119 on the cell membrane. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its efficacy.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Substituent Effects on Pharmacological Properties
- Chlorinated Aromatic Groups: The target compound’s 5-chloropyrimidine moiety may enhance target binding via halogen bonding, similar to 4-chlorophenyl in and chloropyridinyl in .
- Linker Flexibility : The rigid butynyloxy spacer in the target compound contrasts with the pyrazole linker in or the thiophene-containing chain in , which may confer differences in conformational stability and binding kinetics.
- Polar vs. Lipophilic Groups : The acetyl group in the target compound increases lipophilicity compared to the hydroxylated analogue in , suggesting improved blood-brain barrier penetration but reduced aqueous solubility.
Hypothetical Pharmacokinetic Profiles
- Metabolic Stability : The acetyl group may slow oxidative metabolism compared to hydroxylated derivatives (e.g., ), which are prone to glucuronidation.
- Solubility : The target compound’s moderate polarity (from the piperazine and pyrimidine) likely results in solubility between the highly polar (hydroxyl group) and lipophilic (CF3 and thiophene).
- Target Selectivity : The 5-chloropyrimidine moiety may confer kinase selectivity akin to pyrrolopyrimidine-based inhibitors in , though direct data are unavailable.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
